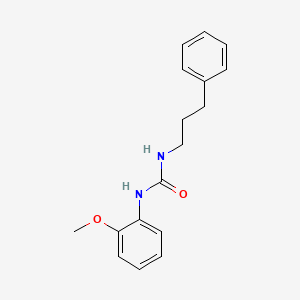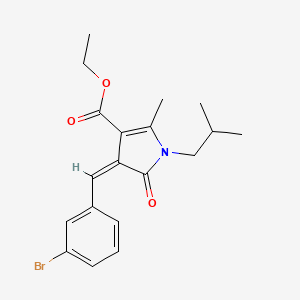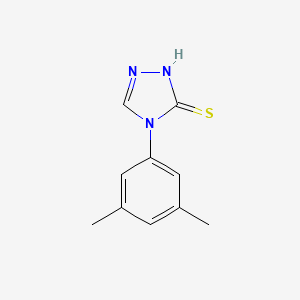
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide, also known as CBF-BT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBF-BT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide is complex and involves multiple pathways. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. It also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide inhibits the replication of HSV-1 and HSV-2 by blocking the viral DNA synthesis and assembly. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the bacterial growth.
Biochemical and Physiological Effects:
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. It also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide inhibits the replication of HSV-1 and HSV-2 by blocking the viral DNA synthesis and assembly. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has several advantages for lab experiments. It exhibits potent antitumor, antiviral, and antimicrobial activities, which make it a promising candidate for drug development. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide can be synthesized easily and can be modified to improve its yield and purity. However, 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has several potential future directions for scientific research. It can be further optimized to improve its pharmacokinetics and reduce its toxicity. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide can be used as a lead compound for drug development against cancer, viral, and bacterial infections. It can also be used as a tool compound to study the mechanisms of apoptosis, DNA replication, and cell division. Further studies are needed to determine the full potential of 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide in scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. It also inhibits the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and cell division.
2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). It inhibits the replication of the virus by blocking the viral DNA synthesis and assembly. 2-butyryl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(butanoylamino)-3-(3-chloro-4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3OS/c1-2-3-10(17)15-16-11(18)14-7-4-5-9(13)8(12)6-7/h4-6H,2-3H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIMSQCJSQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4738310.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)


![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)
![2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)

![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)

![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)